molecular formula C10H22N5Na2O11P B14106755 CID 162394257

CID 162394257

Cat. No.: B14106755
M. Wt: 465.26 g/mol
InChI Key: VWFJPSZSVDWTGV-UHFFFAOYSA-N
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Description

5’-Guanylic acid, 2’-deoxy-, disodium salt, tetrahydrate is a nucleotide derivative commonly used in biochemical and molecular biology research. It is a disodium salt form of 2’-deoxyguanosine monophosphate, which is a building block of DNA. This compound is often utilized in studies involving DNA synthesis, repair, and replication.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Guanylic acid, 2’-deoxy-, disodium salt, tetrahydrate typically involves the phosphorylation of 2’-deoxyguanosine. This process can be achieved through various chemical reactions, including the use of phosphorylating agents such as phosphorus oxychloride or phosphoric acid derivatives. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve microbial fermentation processes where specific strains of bacteria or yeast are engineered to produce the nucleotide. The fermentation broth is then subjected to purification steps, including filtration, precipitation, and crystallization, to isolate the desired product in its disodium salt form.

Chemical Reactions Analysis

Types of Reactions

5’-Guanylic acid, 2’-deoxy-, disodium salt, tetrahydrate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, which are often used in studies of oxidative stress and DNA damage.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired outcome but often involve specific pH levels, temperatures, and solvent systems.

Major Products Formed

Scientific Research Applications

5’-Guanylic acid, 2’-deoxy-, disodium salt, tetrahydrate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other nucleotide analogs and derivatives.

    Biology: The compound is essential in studies of DNA replication, repair, and transcription.

    Medicine: It is used in the development of antiviral and anticancer therapies, as well as in diagnostic assays.

    Industry: The compound is utilized in the production of DNA-based sensors and other biotechnological applications.

Mechanism of Action

The mechanism of action of 5’-Guanylic acid, 2’-deoxy-, disodium salt, tetrahydrate involves its incorporation into DNA strands during replication and repair processes. It interacts with various enzymes, including DNA polymerases and ligases, facilitating the synthesis and maintenance of DNA. The compound’s molecular targets include the active sites of these enzymes, where it participates in the formation of phosphodiester bonds between nucleotides.

Comparison with Similar Compounds

Similar Compounds

  • 2’-Deoxyadenosine 5’-monophosphate disodium salt
  • 2’-Deoxycytidine 5’-monophosphate disodium salt
  • 2’-Deoxyuridine 5’-monophosphate disodium salt

Uniqueness

5’-Guanylic acid, 2’-deoxy-, disodium salt, tetrahydrate is unique due to its specific role in DNA synthesis and repair. Unlike other nucleotides, it pairs with cytosine in the DNA double helix, playing a crucial role in maintaining the genetic code’s integrity. Its disodium salt form enhances its solubility and stability, making it particularly useful in various biochemical applications.

Properties

Molecular Formula

C10H22N5Na2O11P

Molecular Weight

465.26 g/mol

InChI

InChI=1S/C10H14N5O7P.2Na.4H2O/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(22-6)2-21-23(18,19)20;;;;;;/h3-6,16H,1-2H2,(H2,18,19,20)(H3,11,13,14,17);;;4*1H2

InChI Key

VWFJPSZSVDWTGV-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O)O.O.O.O.O.[Na].[Na]

Origin of Product

United States

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